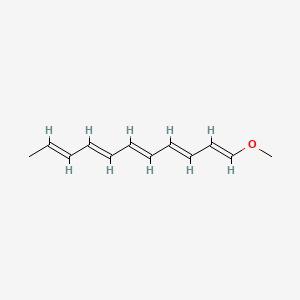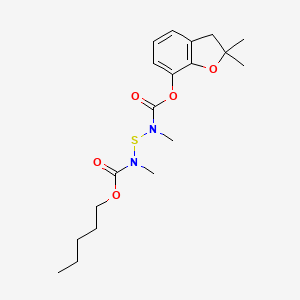![molecular formula C22H48N2O3 B13777995 N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate CAS No. 68189-45-7](/img/structure/B13777995.png)
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate is a chemical compound with the molecular formula C22H48N2O3. It is known for its unique structure, which includes a long alkyl chain and a diamine group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate typically involves the reaction of 1,3-propanediamine with a tetradecyloxypropyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate involves its interaction with molecular targets such as cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine group can form hydrogen bonds with proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(tridecyloxy)propyl]propane-1,3-diamine
- N-[3-(dodecyloxy)propyl]propane-1,3-diamine
- N-[3-(hexadecyloxy)propyl]propane-1,3-diamine
Uniqueness
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate is unique due to its specific alkyl chain length and acetate group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific interactions with lipid membranes and proteins .
Propiedades
Número CAS |
68189-45-7 |
|---|---|
Fórmula molecular |
C22H48N2O3 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
acetic acid;N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4) |
Clave InChI |
QIVCZDWOQMMPPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





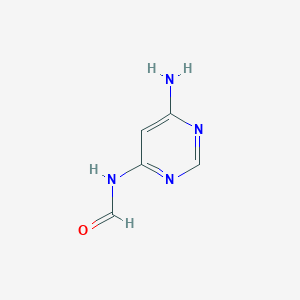
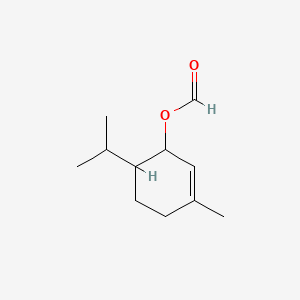
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
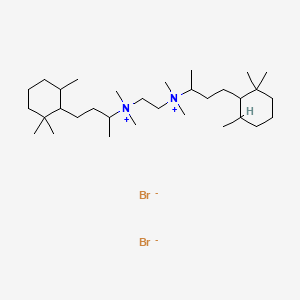
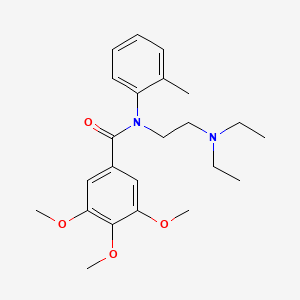
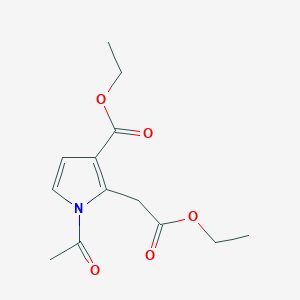
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
